1-Thia-6-azaspiro[3.4]octane 1,1-dioxide chemical structure and properties
1-Thia-6-azaspiro[3.4]octane 1,1-dioxide chemical structure and properties
The following technical guide provides an in-depth analysis of the 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide scaffold. This document is structured for medicinal chemists and drug discovery scientists, focusing on structural utility, synthetic accessibility, and physicochemical properties.
Core Identity & Medicinal Chemistry Utility
Executive Summary
The 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide is a bicyclic spiro-heterocycle combining a four-membered thietane dioxide ring and a five-membered pyrrolidine ring. As drug discovery moves away from flat, aromatic-heavy chemical space ("Escape from Flatland"), this scaffold offers a critical three-dimensional (3D) alternative to traditional piperidine or morpholine cores.[1]
Key Value Propositions:
-
Vector Orthogonality: The spiro-fusion creates a rigid
angle between the two rings, allowing substituents to probe distinct vectors in the protein binding pocket. -
Metabolic Hardening: The sulfone moiety (
) is already fully oxidized, preventing S-oxidation metabolic soft spots. The quaternary spiro-carbon blocks -oxidation. -
Dipole Modulation: The strong dipole of the sulfone group can engage in specific electrostatic interactions or hydrogen bonding without acting as a nucleophile.
Structural Architecture & Physicochemical Profile[1][2][3]
Nomenclature and Numbering
The IUPAC name describes a spiro system with 8 skeletal atoms. The numbering priority begins with the heteroatom in the smaller ring.
-
Ring A (Smaller): Thietane 1,1-dioxide (Positions 1–4). Sulfur is at position 1.
-
Ring B (Larger): Pyrrolidine (Positions 5–8). Nitrogen is at position 6.[2]
-
Spiro Center: Position 4 (shared carbon).[3]
Physicochemical Properties
The following data represents calculated properties for the core scaffold (secondary amine, free base).
| Property | Value (Calc.) | Implications for Drug Design |
| Formula | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). | |
| MW | 161.22 Da | High ligand efficiency potential. |
| cLogP | -0.8 to -1.2 | High aqueous solubility due to the polar sulfone and amine. |
| TPSA | ~54 | (34 from |
| pKa (Conj. Acid) | ~8.5 - 9.0 | The distal sulfone exerts a mild electron-withdrawing effect, slightly lowering basicity compared to pyrrolidine (pKa ~11). |
| Fsp³ | 1.0 | 100% saturation; maximizes 3D complexity. |
Structural Visualization (Graphviz)
The diagram below illustrates the connectivity and the logical flow of its structural advantages.
Caption: Structural decomposition of the scaffold highlighting the functional roles of the thietane dioxide and pyrrolidine rings.
Synthetic Methodologies
The synthesis of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide typically relies on constructing the strained four-membered ring onto a pre-existing five-membered ring. The most robust method involves a [2+2] cycloaddition strategy using a sulfene intermediate.
Primary Route: Sulfene [2+2] Cycloaddition
This route is preferred for its step economy and the stability of the intermediates.
Reaction Scheme Logic:
-
Precursor: Start with N-Boc-3-pyrrolidinone.
-
Olefinations: Convert the ketone to an exocyclic methylene group (Wittig).
-
Cycloaddition: Generate sulfene (
) in situ from methanesulfonyl chloride (MsCl) and base. The sulfene undergoes a thermal [2+2] cycloaddition with the electron-rich enecarbamate double bond.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk techniques under an inert atmosphere.
Step 1: Synthesis of tert-butyl 3-methylene-1-pyrrolidinecarboxylate
-
Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.2 equiv), N-Boc-3-pyrrolidinone (1.0 equiv), THF (anhydrous).
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in THF at 0°C.
-
Add KOtBu portion-wise to generate the ylide (solution turns yellow). Stir for 30 min.
-
Add N-Boc-3-pyrrolidinone dropwise.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated
, extract with EtOAc, dry over , and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
-
Step 2: Spiro-Thietane Formation (Sulfene Addition)
-
Reagents: 3-methylene-pyrrolidine derivative (from Step 1), Methanesulfonyl chloride (MsCl, 1.5 equiv), Triethylamine (
, 2.0 equiv), (DCM). -
Procedure:
-
Dissolve the alkene in DCM at -78°C.
-
Add
followed by the slow, dropwise addition of MsCl. Critical: Control exotherm to prevent polymerization of sulfene. -
Allow the mixture to warm slowly to 0°C over 2 hours, then to RT overnight.
-
Mechanism: MsCl + Base
Sulfene ( ). Sulfene + Alkene [2+2] Cycloadduct. -
Workup: Wash with water and brine. Dry and concentrate.
-
Purification: The sulfone product is highly polar. Use silica chromatography with a gradient of DCM/MeOH.
-
Step 3: Deprotection (Optional)
-
To access the free amine: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
Synthetic Workflow Diagram
Caption: Step-wise synthesis of the spiro-sulfone scaffold via sulfene cycloaddition.
Applications in Drug Discovery[1][3][4][5][6][7][8][9]
Bioisosterism
This scaffold serves as a superior bioisostere for:
-
Piperidine/Morpholine: It mimics the size and basicity but introduces a rigid kink that can improve selectivity.
-
Cyclohexyl Sulfones: It reduces the lipophilicity (LogP) compared to carbocyclic analogs while maintaining the H-bond accepting capability of the sulfone.
Case Studies & Utility
-
Solubility Enhancement: Replacing a phenyl or cyclohexyl ring with the 1-thia-6-azaspiro[3.4]octane 1,1-dioxide core often lowers LogP by 1–2 units, significantly improving aqueous solubility.
-
Fragment-Based Screening: Due to its low molecular weight and distinct vectors, this core is an excellent "fragment" for probing sub-pockets in kinases and GPCRs.
-
Linker Design: The distance between the amine nitrogen and the sulfone oxygens creates a specific pharmacophore distance (~4-5 Å) capable of bridging distinct binding residues (e.g., Aspartate and a backbone amide).
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews, 114(16), 8257–8322. Link
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link
-
Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. (Provides foundational logic for 4-membered polar rings). Link
-
Enamine Ltd. (2025).[2][4] Spirocyclic Sulfones in Drug Design: Building Blocks Catalog. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
